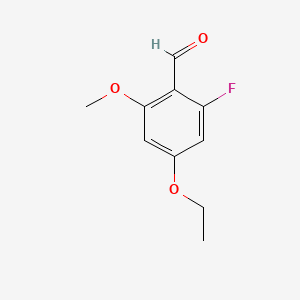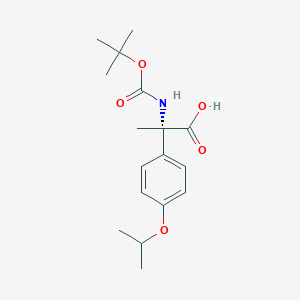
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an isopropoxyphenyl group, and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Introduction of the Isopropoxyphenyl Group: The protected amino acid is then subjected to a Friedel-Crafts alkylation reaction with isopropyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Propanoic Acid Moiety: The final step involves the oxidation of the intermediate product to introduce the propanoic acid functionality using an oxidizing agent such as potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Additionally, industrial methods may employ continuous flow reactors and automated systems for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of deprotected amino acids or other derivatives
Applications De Recherche Scientifique
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxyphenyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C17H25NO5 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-11(2)22-13-9-7-12(8-10-13)17(6,14(19)20)18-15(21)23-16(3,4)5/h7-11H,1-6H3,(H,18,21)(H,19,20)/t17-/m0/s1 |
Clé InChI |
KGSVUJFDZNJZQS-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(C)(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


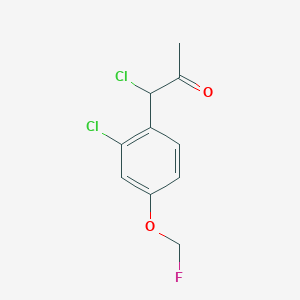
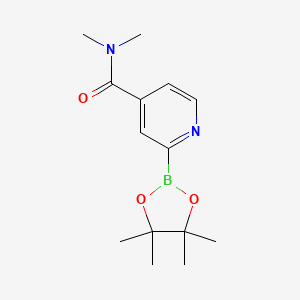
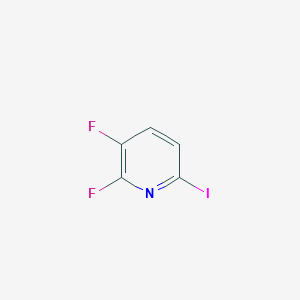
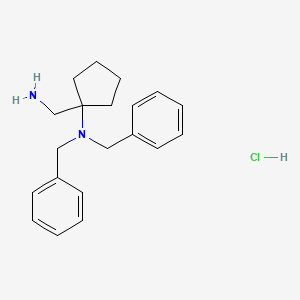
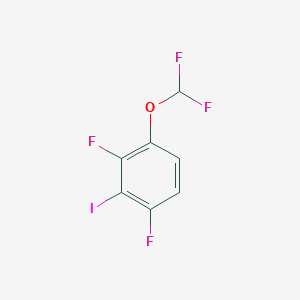
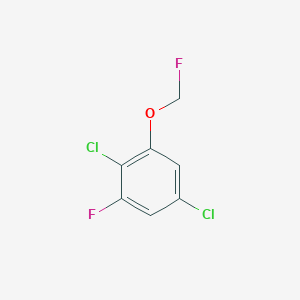
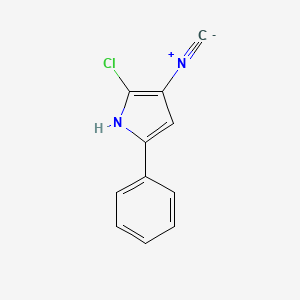
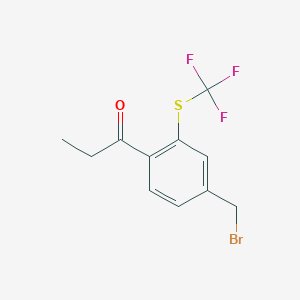

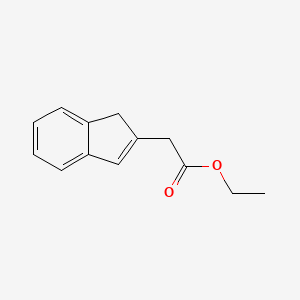
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
